N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(14-6-3-9-19-14)16-8-7-11-10-17-13-5-2-1-4-12(11)13/h1-6,9-10,17H,7-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMVPEKPNDBZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors, suggesting a broad range of potential targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may influence a variety of biochemical pathways.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The compound features an indole moiety linked to a furan-2-carboxamide group, which is known for enhancing biological activity through various biochemical interactions.
| Component | Description |
|---|---|
| Indole Moiety | Aromatic structure with diverse activities |
| Furan-2-Carboxamide | Enhances solubility and bioactivity |
Unique Features
The combination of these two structural components allows for potential interactions with various biological targets, including enzymes and receptors, which can modulate cellular processes.
Interaction with Biological Targets
This compound interacts with multiple molecular targets:
- Receptor Binding : The indole structure can bind to serotonin receptors, influencing neurotransmission and potentially affecting mood disorders.
- Enzyme Modulation : It may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis in malignant cells.
Biochemical Pathways Affected
The compound has been shown to influence several key pathways:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression at the G1 phase in cancer cells.
- Anti-inflammatory Effects : Modulation of inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For example, studies have demonstrated:
- In vitro Studies : The compound showed IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Induces apoptosis via caspase activation |
| HCT-116 | 2.41 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. In laboratory settings, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of this compound on human cancer cell lines:
- Methods : Flow cytometry was used to assess cell viability and apoptosis.
- Results : The compound significantly reduced cell viability in treated groups compared to controls, demonstrating its potential as a chemotherapeutic agent.
Study 2: Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of the compound:
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide has been studied for its potential anticancer properties. Research indicates that compounds with indole structures often exhibit antitumor activity due to their ability to interact with various biological targets. Specifically, derivatives of indole compounds have shown efficacy against solid tumors, including colon and lung cancers. For instance, related compounds have been documented to possess antitumor activity, suggesting that this compound may also have similar effects .
2. Antiviral and Antimicrobial Properties
The indole moiety is known for its biological activity, including antiviral and antimicrobial properties. Studies have indicated that compounds containing indole structures can inhibit viral replication and bacterial growth. The specific mechanisms often involve the modulation of enzyme activities or receptor interactions, which are critical for pathogen survival .
3. Neuroprotective Effects
Recent investigations have suggested that indole derivatives may also exhibit neuroprotective effects. The ability of these compounds to cross the blood-brain barrier allows them to potentially protect neuronal cells from damage associated with neurodegenerative diseases . This opens avenues for exploring this compound in the context of neuroprotection.
Chemical Synthesis and Research Applications
1. Building Block in Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the modification and synthesis of more complex molecules, which can be utilized in drug development and material science . The versatility of this compound makes it an attractive target for chemists looking to create novel therapeutic agents.
2. Structure-Activity Relationship Studies
The study of structure-activity relationships (SAR) is crucial in medicinal chemistry for understanding how different chemical structures affect biological activity. This compound can be modified to evaluate how changes in its structure influence its pharmacological properties, aiding in the design of more effective drugs .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide, highlighting differences in substituents, synthesis routes, and reported bioactivities:
Structural and Functional Insights
- Furan vs.
- Substituent Position and Bioactivity : The addition of a 3-methylbenzamido group on the indole ring () introduces steric bulk and hydrogen-bonding sites, likely influencing target selectivity .
- Synthetic Flexibility : DCC-mediated coupling remains the most common method for indole-ethylamine amides, but mixed anhydride approaches () offer alternatives for sensitive substrates .
Q & A
Q. Table 1: Representative Synthetic Routes
| Method | Reagents/Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Fischer indole synthesis | Phenylhydrazine, ketones, acidic conditions | ~60–75% yield | |
| Amide coupling | EDC, DMT/NMM/TsO−, microwave irradiation | High purity (>95%) |
Basic: How can the structural integrity of this compound be validated?
Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., indole NH at ~10–12 ppm, furan protons at 6–8 ppm) .
- X-ray crystallography : Resolve 3D conformation, including dihedral angles between indole and furan rings (e.g., ~9.71° in analogous structures) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 291.14 for C15H14N2O2) .
Basic: What computational tools predict its pharmacokinetic properties?
Answer:
Leverage molecular descriptors from databases like PubChem:
Q. Table 2: Key Molecular Descriptors (Analogs)
| Parameter | Value (Example) | Relevance | Reference |
|---|---|---|---|
| Molecular weight | 290.36 g/mol | ADME optimization | |
| TPSA | 78.5 Ų | Membrane permeability | |
| LogP | 2.8 | Solubility prediction |
Advanced: What biological targets and mechanisms are implicated in its pharmacological activity?
Answer:
Emerging studies on structurally related compounds suggest:
- TRPM8 ion channel modulation : Potential role in pain management via cold-sensing receptor interaction .
- Cytotoxicity : Selective activity against cancer cell lines (e.g., IC50 < 10 µM in breast cancer models) via apoptosis induction .
- Cannabinoid receptor interactions : Binding to CB1/CB2 receptors due to indole-furan synergy .
Q. Table 3: Hypothesized Targets and Effects
| Target | Mechanism/Effect | Experimental Model | Reference |
|---|---|---|---|
| TRPM8 | Inhibition of cold sensitivity | In vitro assays | |
| Cancer cell lines | Apoptosis via ROS generation | MCF-7 cells | |
| CB1 receptor | Partial agonism (Ki ~50 nM) | Radioligand binding |
Advanced: How can contradictory data on stability and reactivity be resolved?
Answer:
Address discrepancies through:
- pH-dependent stability assays : Monitor degradation via HPLC under varying pH (e.g., rapid hydrolysis in acidic conditions) .
- Oxidative stress testing : Use H2O2 or cytochrome P450 enzymes to assess metabolic susceptibility .
- Comparative studies : Benchmark against analogs (e.g., N-(3-ethylphenyl)furan-2-carboxamide) to isolate structural influences .
Advanced: What strategies optimize yield and scalability for industrial research?
Answer:
- Continuous flow reactors : Enhance reaction efficiency and reduce byproducts .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
- DoE (Design of Experiments) : Optimize parameters like temperature, solvent polarity, and reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
